molecular formula C17H15N5O2S2 B6537531 4-methyl-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide CAS No. 1021226-66-3

4-methyl-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide

Cat. No.: B6537531
CAS No.: 1021226-66-3
M. Wt: 385.5 g/mol
InChI Key: JDYNIFAUVKIPPU-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-[6-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]benzamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Synthesis Analysis

The synthesis of thiazole derivatives involves several steps. For instance, ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate can be converted to corresponding acid hydrazide by hydrazine hydrate in ethanol. The reflux of acid hydrazide with carbon disulfide results in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives have been found to undergo various chemical reactions. For instance, they can react with respective anilines and 2-bromoacetylbromide in an aqueous medium to synthesize different electrophiles .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

Thiazole derivatives have shown potential in various fields, including medicinal chemistry, due to their wide range of biological activities . Future research could focus on the design and development of new thiazole derivatives with enhanced biological activities and lesser side effects. Additionally, more studies are needed to understand the exact mechanisms of action of these compounds.

Properties

IUPAC Name

4-methyl-N-[6-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S2/c1-11-2-4-12(5-3-11)16(24)19-13-6-7-15(22-21-13)26-10-14(23)20-17-18-8-9-25-17/h2-9H,10H2,1H3,(H,18,20,23)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYNIFAUVKIPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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